molecular formula C15H15F2N3O2S B4423711 1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine

1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine

Cat. No.: B4423711
M. Wt: 339.4 g/mol
InChI Key: PRBCOTQGIBXQIE-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine is a complex organic compound that has garnered significant interest in various fields of scientific research This compound features a piperazine ring substituted with a pyridin-2-yl group and a sulfonyl group attached to a 3,4-difluorophenyl moiety

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through cyclization reactions involving appropriate amine precursors.

    Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced via nucleophilic substitution reactions.

    Attachment of the Sulfonyl Group: The sulfonyl group is attached to the 3,4-difluorophenyl moiety through sulfonation reactions, often using reagents like sulfonyl chlorides.

    Final Coupling: The final step involves coupling the sulfonylated 3,4-difluorophenyl group with the piperazine core under controlled conditions, often using catalysts to facilitate the reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula: C15H15F2N3O2S
  • Average Mass: 339.36 g/mol
  • IUPAC Name: 1-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-3-(1,3-thiazol-2-yl)urea

This structure indicates the presence of a sulfonamide group, which is significant for its biological activity.

Inhibition of Janus Kinase (JAK)

Recent studies have indicated that compounds similar to 1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine can act as inhibitors of Janus Kinase (JAK). JAKs are critical in the signaling pathways of various cytokines and growth factors, making them pivotal in the treatment of autoimmune diseases and certain cancers. The inhibition of JAK activity can lead to reduced inflammation and modulation of immune responses .

Glycine Transporter Inhibition

Research has identified this compound as a potential inhibitor of GlyT1 (glycine transporter 1), which plays a crucial role in neurotransmission. GlyT1 inhibitors are being explored for their therapeutic potential in treating schizophrenia and other neuropsychiatric disorders. The ability of this compound to enhance glycine levels in the synaptic cleft could improve cognitive functions and alleviate symptoms associated with these conditions .

Case Study: JAK Inhibition

A study focused on pyrrolo[2,3-d]pyrimidine compounds demonstrated that modifications to the sulfonamide moiety could enhance JAK inhibitory activity. The findings suggest that derivatives similar to this compound exhibit promising efficacy against JAK-mediated pathways .

Case Study: Neurotransmitter Modulation

In an experimental model assessing the effects of GlyT1 inhibitors, compounds structurally related to this compound showed improved aqueous solubility and reduced CYP inhibition compared to traditional piperidine analogues. These characteristics suggest enhanced bioavailability and therapeutic potential .

Potential Side Effects and Considerations

While the pharmacological applications are promising, it is essential to consider potential side effects associated with sulfonamide compounds. Common adverse effects may include hypersensitivity reactions and interactions with other medications due to their metabolic pathways. Ongoing research aims to elucidate these aspects further.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine can be compared with other similar compounds, such as:

    1-(3,4-Difluorophenyl)piperazine: Lacks the sulfonyl and pyridin-2-yl groups, resulting in different chemical and biological properties.

    1-(2,6-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine: Similar structure but with different fluorine substitution, leading to variations in reactivity and biological activity.

    1-(3,4-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine: Contains an additional benzodioxin group, which may enhance its biological activity and specificity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.

Biological Activity

1-(3,4-Difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine is a compound of interest due to its potential therapeutic applications and biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15H15F2N3O2S
  • Molecular Weight : 339.36 g/mol

The structure can be represented as follows:

SMILES O C NC1 NC CS1 NC1 CC CC C1 S O O N1CCN CC1 C1 CC CC N1\text{SMILES O C NC1 NC CS1 NC1 CC CC C1 S O O N1CCN CC1 C1 CC CC N1}

This compound has shown promise in various biological assays, particularly in modulating kinase activities. It is believed to interact with specific protein targets, influencing signaling pathways involved in cell proliferation and survival.

Target Proteins

  • Janus Kinases (JAKs) : The compound exhibits inhibitory effects on JAKs, which are critical in mediating immune responses and hematopoiesis. Dysregulation of JAK activity is implicated in several diseases, including autoimmune disorders and cancers .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study Biological Activity Model Key Findings
Study 1JAK inhibitionIn vitroSignificant reduction in JAK-mediated signaling pathways .
Study 2Anti-inflammatory effectsAnimalReduced inflammation markers in rheumatoid arthritis models .
Study 3Cytotoxicity against cancer cellsCell linesInduced apoptosis in cancer cell lines at micromolar concentrations .

Case Study 1: JAK Inhibition

In a study focusing on autoimmune diseases, this compound demonstrated effective inhibition of JAK pathways. The compound was tested on various immune cell types, leading to decreased cytokine production and improved clinical outcomes in animal models of autoimmune conditions .

Case Study 2: Cancer Cell Apoptosis

Another significant finding was the compound's ability to induce apoptosis in several cancer cell lines. The study revealed that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased viability of cancer cells, suggesting its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that the compound has an oral bioavailability rate of approximately 48% in preclinical models, which supports its potential for therapeutic use .

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2S/c16-13-5-4-12(11-14(13)17)23(21,22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBCOTQGIBXQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332472
Record name 1-(3,4-difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

723330-62-9
Record name 1-(3,4-difluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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